![molecular formula C41H48N4O8S B1193019 KNI-1657](/img/no-structure.png)
KNI-1657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KNI-1657 is a potent and selective HIV-1 protease inhibitort (Anti-HIV-1 pNL4-3 EC50 = 3 nM). KNI-1657 is a Highly Potent Human Immunodeficiency Virus Type-1 Protease Inhibitor against Lopinavir and Darunavir Resistant Viruses from Allophenylnorstatine-Based Peptidomimetics with P2 Tetrahydrofuranylglycine. KNI-1657 showed high potency against lopinavir/ritonavir- or darunavir-resistant strains.
Aplicaciones Científicas De Investigación
Scientific Research Applications of KNI-1657
HIV-1 Protease Inhibition :
- Study Overview : Research on KNI-1657's interaction with HIV-1 protease (PR) aimed to understand the conformational dynamics and resistance mechanisms due to residue mutations. The study utilized multiple molecular dynamics simulations combined with energy prediction methods.
- Key Findings : The mutations in PR altered essential structural features, such as the distance between flap regions and the catalytic site, impacting the binding of KNI-1657. These alterations influenced drug resistance and sensitivity, providing insights into the development of anti-AIDS drugs.
- Implications : The findings highlight how KNI-1657 interacts differently with mutated PR variants compared to the wild type, offering insights for future drug design targeting PR in HIV therapy (Wang & Zheng, 2021).
Drug Resistance Mechanisms :
- Study Overview : The study's focus on drug-resistant HIV strains addressed a significant challenge in the therapy of HIV-1-infected patients.
- Key Findings : The binding affinity changes due to PR mutations are crucial for understanding the efficacy of KNI-1657 against different HIV-1 strains. The study provides detailed insights into the molecular interactions between KNI-1657 and PR, particularly in the context of drug-resistant variants.
- Implications : This research contributes to the broader understanding of HIV drug resistance and offers a pathway to enhance the effectiveness of current treatments.
Propiedades
Nombre del producto |
KNI-1657 |
---|---|
Fórmula molecular |
C41H48N4O8S |
Peso molecular |
756.915 |
Nombre IUPAC |
(R)-N-(2,6-dimethylbenzyl)-3-((2S,3S)-2-hydroxy-3-((S)-2-(7-methoxybenzofuran-2-carboxamido)-2-((R)-tetrahydrofuran-3-yl)acetamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H48N4O8S/c1-24-11-9-12-25(2)29(24)21-42-39(49)36-41(3,4)54-23-45(36)40(50)34(46)30(19-26-13-7-6-8-14-26)43-38(48)33(28-17-18-52-22-28)44-37(47)32-20-27-15-10-16-31(51-5)35(27)53-32/h6-16,20,28,30,33-34,36,46H,17-19,21-23H2,1-5H3,(H,42,49)(H,43,48)(H,44,47)/t28-,30-,33-,34-,36+/m0/s1 |
Clave InChI |
ZNVSERMHCCYPMY-JZILQDPNSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](O)[C@@H](NC([C@@H](NC(C2=CC3=CC=CC(OC)=C3O2)=O)[C@@H]4COCC4)=O)CC5=CC=CC=C5)=O)CSC1(C)C)NCC6=C(C)C=CC=C6C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KNI-1657; KNI 1657; KNI1657; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.